molecular formula C23H24N4O3 B2832646 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251694-37-7

1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2832646
CAS RN: 1251694-37-7
M. Wt: 404.47
InChI Key: SMQVBLTUDVKOEO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as skeletal, structural, or space-filling models .


Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is the process of deconstructing complex structures into simpler precursor structures. It helps in planning the synthesis of the compound .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths, bond angles, and torsional angles. Techniques used include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, which describes the step-by-step sequence of events that occur as reactants are converted into products .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. Techniques used include melting point determination, boiling point determination, solubility tests, and spectroscopic methods .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Studies have detailed the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, showing potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Compounds with diverse 2-substituents retained significant cytotoxicity, with some demonstrating curative potential against colon 38 tumors in mice at low doses, highlighting their potential as anticancer agents (Deady et al., 2005).

Pharmacokinetics and Antitumor Activity

A study focusing on the DNA-binding benzonaphthyridine SN 28049, analyzed the impact of lipophilicity and tumor pharmacokinetics on antitumor activity. The study revealed a strong correlation between the tumor pharmacokinetics of derivatives and their in vivo antitumor efficacy, emphasizing the significance of the 2-methyl group in enhancing tumor tissue retention and antitumor activity (Lukka et al., 2012).

Anti-inflammatory and Anticancer Potential

Research on a series of 1,8-naphthyridine-3-carboxamide derivatives identified compounds with high cytotoxicity against various cancer cell lines and significant inhibition of inflammatory cytokines, suggesting a dual therapeutic potential as anticancer and anti-inflammatory agents. One compound, in particular, demonstrated potent inhibition of inflammatory markers in vitro and in vivo, along with protective effects against endotoxin-induced lethality in mice (Madaan et al., 2013).

Structural and Mechanistic Insights

Structural studies have elucidated the interactions and bond formation between electron-rich atomic centers and N-phenylcarboxamides or nitroalkenyl groups, offering insights into the electron-attracting capabilities of these groups. Such studies are crucial for understanding the chemical behavior of naphthyridine derivatives and refining their pharmacological profiles (O'Leary et al., 2005).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action is studied. This involves understanding how the compound interacts with its biological target to exert its effects .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications (such as medicinal or industrial uses), and ways to improve its synthesis .

properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-11-12-18-21(29)19(23(30)26-17-7-3-2-4-8-17)13-27(22(18)24-15)14-20(28)25-16-9-5-6-10-16/h2-4,7-8,11-13,16H,5-6,9-10,14H2,1H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQVBLTUDVKOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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